molecular formula C18H12F3N3 B14222098 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- CAS No. 824968-17-4

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-

Cat. No.: B14222098
CAS No.: 824968-17-4
M. Wt: 327.3 g/mol
InChI Key: YPGRUYTXOBVXGG-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a pyrazole ring fused to an isoquinoline structure

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- typically involves multicomponent reactions and annulation processes. One common synthetic route includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in the presence of a suitable catalyst and solvent. For instance, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]- lies in its specific structural arrangement and the presence of the trifluoromethyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

824968-17-4

Molecular Formula

C18H12F3N3

Molecular Weight

327.3 g/mol

IUPAC Name

3-methyl-5-[2-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H12F3N3/c1-10-15-17(24-23-10)12-7-3-2-6-11(12)16(22-15)13-8-4-5-9-14(13)18(19,20)21/h2-9H,1H3,(H,23,24)

InChI Key

YPGRUYTXOBVXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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